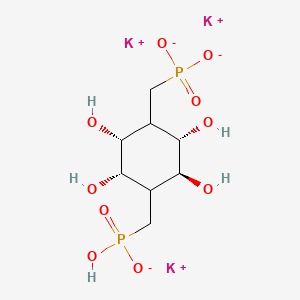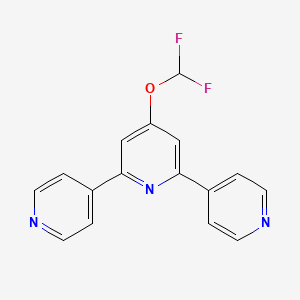
4-(difluoromethoxy)-2,6-dipyridin-4-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-2,6-dipyridin-4-ylpyridine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethoxy)-2,6-dipyridin-4-ylpyridine typically involves the introduction of the difluoromethoxy group to a pyridine ring. One common method is the reaction of a pyridine derivative with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using reagents such as difluoromethyl phenyl sulfone in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and environmentally friendly .
化学反応の分析
Types of Reactions: 4-(Difluoromethoxy)-2,6-dipyridin-4-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
科学的研究の応用
4-(Difluoromethoxy)-2,6-dipyridin-4-ylpyridine has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4-(difluoromethoxy)-2,6-dipyridin-4-ylpyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s observed effects .
類似化合物との比較
4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxy group but differs in its functional group and overall structure.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Another compound with a difluoromethoxy group, used in different applications.
Uniqueness: 4-(Difluoromethoxy)-2,6-dipyridin-4-ylpyridine is unique due to its specific arrangement of the difluoromethoxy group on the pyridine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C16H11F2N3O |
|---|---|
分子量 |
299.27 g/mol |
IUPAC名 |
4-(difluoromethoxy)-2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H11F2N3O/c17-16(18)22-13-9-14(11-1-5-19-6-2-11)21-15(10-13)12-3-7-20-8-4-12/h1-10,16H |
InChIキー |
HBVHCXAZSBFKKW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=CC(=N2)C3=CC=NC=C3)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13152866.png)
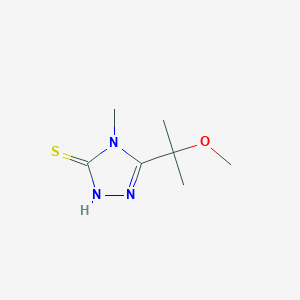

![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)
![3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol](/img/structure/B13152885.png)

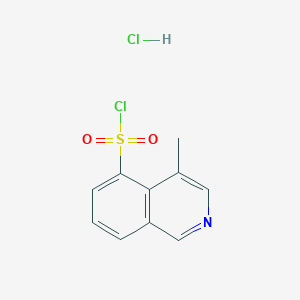
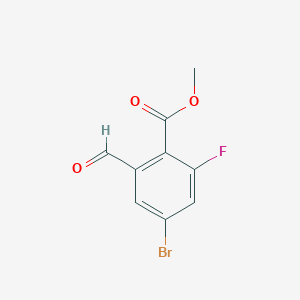
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)

